4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Description

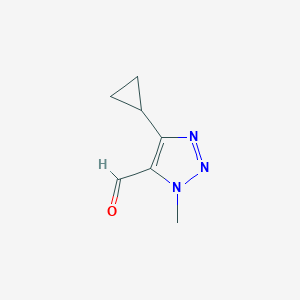

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopropyl group at position 4, a methyl group at position 1, and a carbaldehyde functional group at position 4. The cyclopropyl moiety enhances metabolic stability and modulates lipophilicity, while the aldehyde group offers reactivity for further derivatization. This compound is of interest in drug discovery, particularly in kinase inhibitor design and click chemistry applications .

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

5-cyclopropyl-3-methyltriazole-4-carbaldehyde |

InChI |

InChI=1S/C7H9N3O/c1-10-6(4-11)7(8-9-10)5-2-3-5/h4-5H,2-3H2,1H3 |

InChI Key |

WILNILSPIKAMQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)C2CC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The aldehyde group can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the cycloaddition reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products

Oxidation: 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Reduction: 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-methanol

Substitution: Various substituted triazoles depending on the reagents used

Scientific Research Applications

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity.

Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS: 877133-27-2)

- Structure : A positional isomer with the triazole ring substituents at positions 1,2,4 (vs. 1,2,3 in the target compound).

- Key Properties :

- Molecular Formula: C₇H₉N₃O

- Molar Mass: 151.17 g/mol

- Density: 1.44 g/cm³ (predicted)

- Boiling Point: 342.1°C (predicted)

- pKa: 1.26 (indicating moderate acidity)

- The higher predicted boiling point suggests stronger intermolecular forces compared to the 1,2,3-triazole analog .

1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde

- Structure : Features an ethyl group at position 1 instead of methyl and lacks the cyclopropyl substituent.

- Key Properties :

- Molecular Formula: C₆H₉N₃O

- Molar Mass: 139.16 g/mol

- XLogP3: 0.2 (indicating lower lipophilicity than the cyclopropyl analog)

- Rotatable Bonds: 2 (vs. 1 in the cyclopropyl compound)

- Comparison : The ethyl group increases steric bulk but reduces ring strain compared to cyclopropyl. The lower XLogP3 value suggests reduced membrane permeability, which may limit bioavailability in drug applications .

Heterocycle Variants

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Replaces the triazole ring with a pyrazole core, incorporates a sulfanyl group, and adds a trifluoromethyl substituent.

- The sulfanyl and trifluoromethyl groups enhance electrophilicity and metabolic resistance, respectively. This compound’s higher molecular weight (C₁₂H₁₀ClF₃N₂OS) and halogen content may improve target binding but increase toxicity risks .

5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde

- Structure : Substitutes the triazole with a thiadiazole ring, introducing sulfur into the heterocycle.

- Comparison :

- Thiadiazoles are more electronegative, altering electronic distribution and reactivity.

- The sulfur atom enhances π-stacking interactions but may reduce solubility in aqueous media.

- Applications differ, with thiadiazoles often used in corrosion inhibitors and antimicrobial agents .

Biological Activity

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a member of the triazole family, characterized by its unique five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound possesses significant biological activity that has been explored in various research contexts, particularly in medicinal chemistry for its potential applications as an antimicrobial, antifungal, and anticancer agent.

The compound's molecular formula is with a molecular weight of approximately 151.17 g/mol. Its IUPAC name is 5-cyclopropyl-3-methyltriazole-4-carbaldehyde. The presence of the aldehyde functional group allows for further chemical modifications, enhancing its versatility in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O |

| Molecular Weight | 151.17 g/mol |

| IUPAC Name | 5-cyclopropyl-3-methyltriazole-4-carbaldehyde |

| InChI Key | WILNILSPIKAMQT-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with various biological targets. This interaction can lead to enzyme inhibition or receptor modulation, which are critical mechanisms in therapeutic applications. Triazole compounds are known to participate in hydrogen bonding and π-π interactions, enhancing their binding affinity to molecular targets.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacterial strains. Its derivatives have been tested for their efficacy in inhibiting bacterial growth.

- Antifungal Activity : Research indicates that derivatives of this triazole exhibit significant antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus.

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The IC50 values observed suggest a potent antiproliferative effect compared to standard chemotherapeutic agents.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the antiproliferative effects of synthesized triazole derivatives, this compound exhibited an IC50 value of approximately against HMEC-1 endothelial cells, indicating a strong potential for use in cancer therapeutics .

Case Study 2: Antifungal Efficacy

Another study assessed the antifungal activity of triazole derivatives against C. albicans. The compound demonstrated effective inhibition with an MIC (Minimum Inhibitory Concentration) significantly lower than that of traditional antifungal agents like fluconazole .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar triazole compounds is essential:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | Carboxylic acid | Lacks aldehyde; more acidic properties |

| 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-methanol | Alcohol | Contains hydroxyl group instead of aldehyde |

| 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid | Dicarboxylic acid | Increased acidity and potential for further derivatization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.